molecular formula C12H15NO5S B1305164 2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid CAS No. 338409-77-1

2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid

Cat. No. B1305164
M. Wt: 285.32 g/mol
InChI Key: ABSOBMMWOOEQOJ-UHFFFAOYSA-N
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Description

“2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid” is a compound used for proteomics research . It has a molecular formula of C12H15NO5S and a molecular weight of 285.32 .


Molecular Structure Analysis

The molecular structure of this compound includes a sulfanyl group attached to an acetic acid moiety, which is further connected to a dimethoxyaniline group via an oxoethyl linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 285.32 and a molecular formula of C12H15NO5S . More specific properties like melting point, boiling point, solubility, etc., are not available in the resources I have .

Scientific Research Applications

Synthesis of Indole Derivatives

Scientific Field

Organic Chemistry

Summary of the Application

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Methods of Application

The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . They have been used in the treatment of various disorders in the human body .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety measures should be taken while handling it .

properties

IUPAC Name

2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSOBMMWOOEQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384647
Record name {[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid

CAS RN

338409-77-1
Record name {[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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